molecular formula C15H12N6S B2692995 2-(((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine CAS No. 1334372-60-9

2-(((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine

Cat. No.: B2692995
CAS No.: 1334372-60-9
M. Wt: 308.36
InChI Key: QHUDHILNDCLMEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine is a complex heterocyclic compound featuring both imidazole and pyridazine rings. These structures are known for their significant roles in medicinal chemistry due to their biological activity and ability to interact with various biological targets. The compound’s unique structure allows it to participate in diverse chemical reactions, making it a valuable molecule in synthetic and pharmaceutical chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine typically involves multi-step reactions starting from readily available precursors. One common method includes:

    Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the cyclization of 2-aminopyridine with α-haloketones under basic conditions.

    Thioether Formation: The imidazo[1,2-a]pyridine core is then reacted with a thiol derivative of pyridazine, often using a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.

    Imidazole Introduction:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include:

    Continuous Flow Chemistry: To enhance reaction efficiency and control.

    Catalysis: Using catalysts to lower reaction temperatures and increase selectivity.

    Purification Techniques: Employing crystallization, distillation, or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrogens in the imidazole or pyridazine rings, potentially leading to hydrogenated derivatives.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially at positions adjacent to the nitrogen atoms in the heterocycles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols, and electrophiles like alkyl halides, under basic or acidic conditions.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Hydrogenated Derivatives: From reduction reactions.

    Substituted Imidazo[1,2-a]pyridines: From substitution reactions.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used in the synthesis of more complex molecules.

    Catalysis: As ligands in metal-catalyzed reactions.

Biology and Medicine

    Antimicrobial Agents: Due to the presence of imidazole and pyridazine rings, which are known for their antimicrobial properties.

    Anticancer Research: Potential use in developing new anticancer drugs.

Industry

    Pharmaceuticals: As a core structure in drug development.

    Agriculture: Potential use in the synthesis of agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)benzimidazole
  • 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)quinoline

Uniqueness

2-(((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine is unique due to the combination of imidazole, pyridazine, and imidazo[1,2-a]pyridine rings in a single molecule. This structural complexity allows for a broader range of chemical reactivity and biological activity compared to simpler analogs.

This compound’s unique structure and versatile reactivity make it a valuable target for further research and development in various scientific fields.

Properties

IUPAC Name

2-[(6-imidazol-1-ylpyridazin-3-yl)sulfanylmethyl]imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N6S/c1-2-7-20-9-12(17-13(20)3-1)10-22-15-5-4-14(18-19-15)21-8-6-16-11-21/h1-9,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHUDHILNDCLMEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)CSC3=NN=C(C=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.